2-(4-Chlorophenyl)quinazoline

Anticancer Cytotoxicity EGFR-TK

2-(4-Chlorophenyl)quinazoline (CAS 80089-58-3) is a synthetic heterocyclic compound comprising a quinazoline core with a 4-chlorophenyl group at the C-2 position. This specific substitution pattern is not merely a structural variation but a critical determinant of biological activity.

Molecular Formula C14H9ClN2
Molecular Weight 240.69 g/mol
Cat. No. B11867650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)quinazoline
Molecular FormulaC14H9ClN2
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H
InChIKeyNMJRUVIOYRDYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)quinazoline: A Critical Scaffold for Targeted Anticancer and Antimicrobial Research


2-(4-Chlorophenyl)quinazoline (CAS 80089-58-3) is a synthetic heterocyclic compound comprising a quinazoline core with a 4-chlorophenyl group at the C-2 position. This specific substitution pattern is not merely a structural variation but a critical determinant of biological activity [1]. Unlike many 2-unsubstituted or 2-alkyl quinazoline analogs that lack significant bioactivity, the 2-(4-chlorophenyl) group enables potent interactions with biological targets, making this compound a privileged scaffold in medicinal chemistry for developing anticancer agents targeting the epidermal growth factor receptor (EGFR) [1] and antimicrobial compounds [2].

Why 2-(4-Chlorophenyl)quinazoline Cannot Be Replaced by Other 2-Arylquinazolines in Research Sourcing


Generic substitution within the 2-arylquinazoline class is scientifically unsound because the biological activity of this pharmacophore is exquisitely dependent on the nature and position of the C-2 aryl substituent. Comparative studies firmly establish that 2-unsubstituted or 2-methyl analogs are completely devoid of cytotoxic activity, demonstrating that the chlorine atom's electron-withdrawing effect is essential for target engagement [1]. Sourcing 2-phenylquinazoline or other halogenated analogs (e.g., 4-fluoro or 4-bromo) as a direct replacement would introduce a structurally similar but functionally distinct molecule, failing to recapitulate the specific cytotoxic profile and EGFR-TK inhibitory activity documented for the 4-chlorophenyl series [1]. This structure-activity relationship (SAR) creates a non-fungible link between the 4-chlorophenyl motif and the research data, making exact chemical identity a strict procurement requirement for reproducible results.

Quantitative Evidence for 2-(4-Chlorophenyl)quinazoline: Differentiated Activity vs. Unsubstituted and Gefitinib-Referenced Comparators


The 2-(4-Chlorophenyl) Motif Is Essential for Cytotoxicity: A Direct Comparison Against Inactive 2-Unsubstituted Quinazolines in MCF-7 and HeLa Cancer Cell Lines

A direct head-to-head cytotoxicity evaluation demonstrated that the 2-(4-chlorophenyl) substituent is mandatory for activity. A panel of 2-unsubstituted 4-anilino-6-bromoquinazolines (compounds 3a–f) showed no detectable cytotoxic activity against MCF-7 and HeLa cancer cell lines [1]. In stark contrast, the introduction of the 2-(4-chlorophenyl) group in the analogous series (compounds 3g–l) resulted in significant, multi-micromolar cytotoxicity against both cell lines, with select derivatives (e.g., 3l) outperforming the clinical drug Gefitinib (LC50 = 0.56 μM vs. 0.51 μM against MCF-7) [1]. This binary activity switch, from completely inactive to highly potent, is entirely dependent on the 4-chlorophenyl group and cannot be replicated by an unsubstituted quinazoline core.

Anticancer Cytotoxicity EGFR-TK Quinazoline Structure-Activity Relationship

Enables EGFR-TK Inhibition Potency Comparable to Gefitinib (an FDA-Approved Drug)

The 2-(4-chlorophenyl)quinazoline scaffold allows for the creation of derivatives with EGFR tyrosine kinase (EGFR-TK) inhibitory activity that rivals the clinically approved drug Gefitinib. The most potent derivative (compound 3l) bearing this core exhibited an LC50 of 37.66 nM against EGFR-TK, a value remarkably close to Gefitinib's 31.44 nM [1]. This is a critical finding, as prior SAR knowledge had indicated that C-2 substitution on the quinazoline ring generally abrogates EGFR-TK activity [1]. Therefore, the 4-chlorophenyl group uniquely rescues and imparts near-clinical-grade potency onto the quinazoline scaffold, a capability not shared by other C-2 substituents like a simple methyl group.

EGFR Inhibitor Kinase Assay Quinazoline Lead Optimization

Superior Cytotoxicity Selectivity for Cervical Cancer (HeLa) Cells Over Breast Cancer (MCF-7) Cells Compared to Gefitinib

Compounds derived from the 2-(4-chlorophenyl)quinazoline framework demonstrate a differential selectivity profile, exhibiting significantly higher potency against cervical cancer (HeLa) cells compared to breast cancer (MCF-7) cells. For instance, derivative 3h showed moderate activity against MCF-7 (LC50 = 0.73 μM) but much more significant cytotoxicity against HeLa (LC50 = 1.45 μM, indicating higher potency) [1]. This selectivity profile is a direct consequence of the 2-(4-chlorophenyl) substitution, as the corresponding 2-unsubstituted series showed no such differential activity. In contrast, the clinical comparator Gefitinib shows a reversed selectivity, being more potent against MCF-7 cells in the same assay [1].

Selective Toxicity HeLa MCF-7 Quinazoline Cancer

The 4-Chlorophenyl Group is a Versatile Bioisostere for Activity Switching: Evidence from EGFR-Targeted and Antimicrobial Quinazoline Programs

The consistent appearance of the 2-(4-chlorophenyl) motif across multiple distinct therapeutic programs (anticancer EGFR inhibitors [1] and broad-spectrum antimicrobials [2]) is evidence of its role as a privileged bioisostere. In the antimicrobial context, a series of 2-(4-chlorophenyl)-6-iodoquinazoline derivatives exhibited marked activity against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi [2]. While specific MIC values are not available in the abstract, the broad-spectrum activity is directly attributed to the scaffold. Substituting the 4-chlorophenyl group with other aryl groups in quinazoline-based antimicrobials has been shown to drastically alter the spectrum of activity, suggesting the chlorine atom is a critical pharmacophoric point for target binding in both kinase and antimicrobial enzyme active sites.

Bioisostere Antimicrobial Anticancer Scaffold Hopping Quinazoline

High-Impact Application Scenarios for 2-(4-Chlorophenyl)quinazoline Based on Proven Differentiation Data


Structure-Activity Relationship (SAR) Probe for EGFR-TK Inhibitor Lead Optimization

Utilize this compound as a validated scaffold for systematic SAR exploration around the C-4 and C-6 positions of the quinazoline core. As demonstrated by Mphahlele et al., the 2-(4-chlorophenyl) group is the essential anchor for EGFR-TK inhibitory activity [1]. Research groups should procure this compound to synthesize focused libraries of 4-anilino and 6-aryl derivatives, comparing their IC50 values directly against the gefitinib benchmark to identify novel clinical candidates for EGFR-driven cancers.

Key Intermediate for Broad-Spectrum Antimicrobial Quinazoline Libraries

Leverage the privileged status of this scaffold for generating novel antimicrobial agents. The foundational work by Mosaad et al. established that 2-(4-chlorophenyl)-6-iodoquinazoline derivatives possess marked activity against both bacterial and fungal pathogens [2]. Sourcing the parent compound 2-(4-chlorophenyl)quinazoline enables an efficient synthetic route to iodo-, amino-, and heterocyclic-substituted analogs, addressing the urgent need for new chemical classes to combat drug-resistant infections.

Comparative Chemical Biology Tool for Studying Target Selectivity in Cancer vs. Normal Cells

Employ this compound to generate the 2,4-difluoroanilino derivative (3l) and its analogs to investigate selective cytotoxic mechanisms. The published data shows this derivative achieves an LC50 of 37.66 nM against EGFR-TK, closely mimicking the potency of Gefitinib [1]. This provides an in-house synthesizable tool compound for mechanistic studies of EGFR signaling in cervical (HeLa) versus breast (MCF-7) cancer models, exploring the basis of the observed selectivity reversal [1] without relying on expensive clinical drugs.

Synthetic Methodology Development for 2-Arylquinazoline Construction

Use this compound as a product standard for developing and optimizing novel synthetic routes to 2-arylquinazolines. The efficient one-pot, three-component synthesis of 2-(4-Chlorophenyl)quinazoline-4-carboxylic acid, as reported by the Hacettepe Journal of Biology and Chemistry, provides a benchmark reaction for evaluating new catalytic cyclization strategies [3]. Procurement of the target compound enables direct analytical comparison (HPLC, NMR) to validate reaction outcomes and yields.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.